Cas no 2228739-10-2 (2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine)
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1786981
- 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine
- 2228739-10-2
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- Inchi: 1S/C11H21N3O/c1-6-14-9(3)10(8(2)13-14)11(4,7-12)15-5/h6-7,12H2,1-5H3
- InChI Key: UKIVPQUWZXOUJX-UHFFFAOYSA-N
- SMILES: O(C)C(C)(CN)C1C(C)=NN(CC)C=1C
Computed Properties
- Exact Mass: 211.168462302g/mol
- Monoisotopic Mass: 211.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 53.1Ų
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786981-1g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-5g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-10g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 10g |
$6390.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-0.05g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-0.1g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-0.25g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-0.5g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-1.0g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1786981-2.5g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1786981-5.0g |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine |
2228739-10-2 | 5g |
$4309.0 | 2023-05-23 |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine
Compound CAS No. 2228739-10-2: 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)-2-Methoxypropan-1-Amine
The compound 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)-2-Methoxypropan-1-Amine, identified by the CAS registry number 2228739-10-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of substituents such as ethyl, methyl, and methoxy groups further enhances its functional diversity and reactivity.
The pyrazole ring in this compound plays a pivotal role in its chemical behavior. Pyrazoles are known for their ability to participate in hydrogen bonding, making them valuable in drug design for targeting specific biological receptors. Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The ethyl group attached to the pyrazole ring contributes to the molecule's lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications.
One of the most notable aspects of this compound is its versatility in synthetic chemistry. It can serve as an intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. For instance, researchers have explored its use in constructing bioisosteres—molecules that share similar physical properties but differ structurally—which can be critical in optimizing drug candidates.
Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the methoxy group on the propanamine chain significantly influences the molecule's electron distribution, enhancing its ability to act as a nucleophile or electrophile depending on the reaction conditions. This insight has opened new avenues for its application in organic synthesis.
In terms of biological activity, this compound has shown promise as a potential lead molecule for anti-inflammatory and analgesic agents. Preclinical studies suggest that it may modulate specific cellular pathways involved in inflammation without causing significant cytotoxicity. However, further research is required to validate these findings and explore its efficacy in vivo.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by functionalization with the ethyl and methoxy groups. Recent innovations in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, transition metal-catalyzed coupling reactions have been employed to streamline the construction of key intermediates.
In conclusion, Compound CAS No. 2228739-10-2, or 2-(1-Ethyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)-2-Methoxypropan-1-Amine, represents a valuable addition to the arsenal of chemical compounds with diverse applications across industries. Its unique structure and functional groups make it a promising candidate for further exploration in both academic research and industrial development.
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